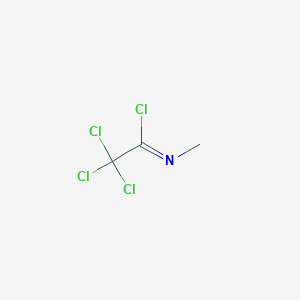
(1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides It is characterized by the presence of a trichloromethyl group and an imidoyl chloride functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride typically involves the reaction of trichloroacetonitrile with methylamine in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction proceeds under controlled conditions to ensure the formation of the desired imidoyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding substituted products.
Addition Reactions: The imidoyl chloride group can participate in addition reactions with nucleophiles, resulting in the formation of imidate esters or amides.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield trichloroacetamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Chlorinating Agents: Phosphorus pentachloride, thionyl chloride
Hydrolysis Conditions: Aqueous base or water
Major Products Formed:
- Substituted imidoyl chlorides
- Imidate esters
- Amides
- Trichloroacetamide
Applications De Recherche Scientifique
(1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the reactivity and interactions of imidoyl chlorides with biological molecules.
Material Science: It is employed in the preparation of functional materials with specific properties, such as polymers and coatings.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride involves its reactivity with nucleophiles. The imidoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nature of the nucleophile. The molecular targets and pathways involved in these reactions are primarily determined by the specific nucleophiles and reaction conditions used .
Comparaison Avec Des Composés Similaires
Trichloroacetonitrile: A precursor in the synthesis of (1Z)-2,2,2-Trichloro-N-methylethanimidoyl chloride.
Trichloroacetamide: A hydrolysis product of the compound.
Imidoyl Chlorides: Other imidoyl chlorides with different substituents.
Uniqueness: this compound is unique due to its specific combination of a trichloromethyl group and an imidoyl chloride functional group. This combination imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
57182-16-8 |
|---|---|
Formule moléculaire |
C3H3Cl4N |
Poids moléculaire |
194.9 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-methylethanimidoyl chloride |
InChI |
InChI=1S/C3H3Cl4N/c1-8-2(4)3(5,6)7/h1H3 |
Clé InChI |
WGBRKOAOIAXHRL-UHFFFAOYSA-N |
SMILES canonique |
CN=C(C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




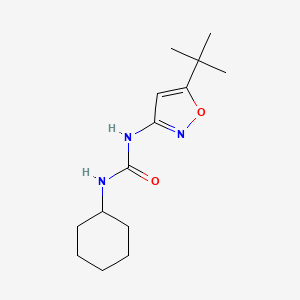
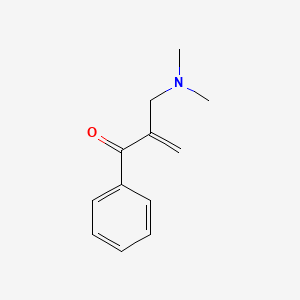

![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
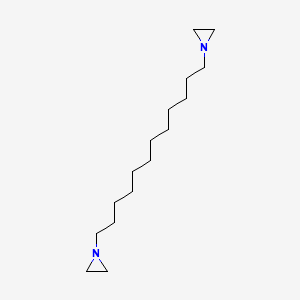


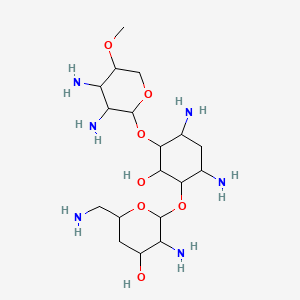
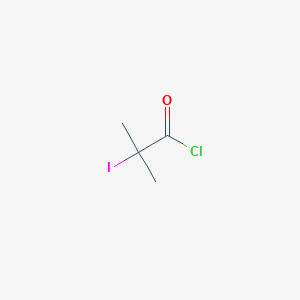

![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)

